

Technical Support Center: BMS-986034 In Vivo Studies

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Compound of Interest

Compound Name: BMS-986034

Cat. No.: B15603655

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This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with the selective TYK2 inhibitor, **BMS-986034**. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **BMS-986034**?

A1: **BMS-986034** is a selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is an intracellular enzyme that is a member of the Janus kinase (JAK) family.[3][4] It plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmune responses, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3][4][5] By binding to the regulatory pseudokinase (JH2) domain of TYK2, **BMS-986034** allosterically inhibits its kinase activity, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and subsequent gene transcription.[1][6] This selective inhibition of TYK2 is a promising therapeutic strategy for various immune-mediated diseases.[7]

Q2: What is a suitable vehicle control for in vivo oral gavage studies with **BMS-986034**?

A2: Due to its poor aqueous solubility, **BMS-986034** requires a specialized vehicle for effective oral administration.[8][9] A formulation successfully used for the structurally related TYK2 inhibitor deucravacitinib (BMS-986165) in preclinical mouse models is a mixture of

Ethanol:TPGS:PEG300 in a 5:5:90 ratio.[2] The corresponding vehicle control would be this same mixture without the active compound. It is crucial to test the tolerability of the vehicle in a small cohort of animals before commencing a large-scale study.

Q3: How should I store and handle the **BMS-986034** compound?

A3: As a powder, **BMS-986034** should be stored according to the manufacturer's recommendations, typically at room temperature or refrigerated, protected from light and moisture. For long-term storage, keeping the compound at -20°C is advisable. Once formulated into a vehicle for administration, it is best to prepare the solution fresh daily to avoid potential degradation or precipitation of the compound.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Compound Precipitation in Formulation	- Incorrect order of solvent addition.- Supersaturation of the vehicle.- Low ambient temperature.	- Always dissolve BMS-986034 completely in the ethanol portion of the vehicle first before adding the TPGS and PEG300.- Vortex thoroughly after each addition.- Gently warm the vehicle to aid dissolution, but ensure it cools to room temperature before administration.- Perform a small-scale solubility test to confirm the maximum stable concentration in your chosen vehicle.
High Variability in Animal Responses	- Inconsistent formulation preparation.- Inaccurate dosing due to compound settling in suspension.- Improper oral gavage technique.	- Prepare a single batch of the formulation for all animals in a cohort to ensure consistency.- If the formulation is a suspension, ensure it is continuously mixed (e.g., using a stir plate) during the dosing procedure to maintain homogeneity.- Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.[10]
Unexpected Toxicity or Adverse Effects	- Vehicle-related toxicity.- Off-target effects at high concentrations.- Rapid absorption leading to high peak plasma concentrations (C _{max}).	- Always include a vehicle-only control group to differentiate compound effects from vehicle effects.- If vehicle toxicity is suspected, consider alternative formulations after conducting tolerability studies.- Perform a dose-response study to

identify a therapeutic window with minimal toxicity.- Correlate any adverse events with pharmacokinetic data to understand the relationship with compound exposure.

Lack of Efficacy

- Insufficient compound exposure due to poor absorption or rapid metabolism.- Incorrect dosage.- The animal model is not dependent on the TYK2 pathway.

- Conduct a pilot pharmacokinetic (PK) study to determine the bioavailability and half-life of BMS-986034 in your chosen species and strain.- Perform a dose-escalation study to find an efficacious dose.- Confirm target engagement by measuring the phosphorylation of downstream STAT proteins in relevant tissues (pharmacodynamic analysis).- Ensure the chosen animal model has a disease pathology driven by cytokines that signal through TYK2 (e.g., IL-23-induced psoriasis models).[\[11\]](#)
[\[12\]](#)

Quantitative Data from Preclinical Studies

The following tables summarize dosing and efficacy data from preclinical studies of the closely related, selective, allosteric TYK2 inhibitor, deucravacitinib (BMS-986165), in mouse models of psoriasis. This data can serve as a starting point for designing studies with **BMS-986034**.

Table 1: Deucravacitinib (BMS-986165) Dosing and Formulation in a Murine Psoriasis Model

Mouse Model	Compound Dosage (mg/kg)	Vehicle	Administration Route	Dosing Frequency	Reference(s)
IL-23-Induced Acanthosis	7.5, 15, and 30	EtOH:TPGS: PEG300 (5:5:90)	Oral Gavage	Twice Daily (BID)	[2]

Table 2: Efficacy of Deucravacitinib (BMS-986165) in an IL-23-Induced Psoriasis Model

Dosage (mg/kg, BID)	Outcome	Result	Reference(s)
15	Acanthosis Reduction	As effective as an anti-IL-23 adnectin positive control.	[2] [11]
30	Acanthosis Reduction	More effective than the anti-IL-23 adnectin positive control.	[2] [11]

Experimental Protocols

Protocol 1: Preparation of Oral Gavage Formulation (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL formulation of **BMS-986034** in an EtOH:TPGS:PEG300 (5:5:90) vehicle. Adjustments may be necessary based on the desired final concentration.

Materials:

- **BMS-986034** powder
- Ethanol (200 proof, absolute)
- TPGS (d- α -tocopheryl polyethylene glycol 1000 succinate)

- PEG300 (Polyethylene glycol 300)
- Sterile conical tubes
- Vortex mixer
- Stir plate (optional)

Procedure:

- Calculate Required Volumes: For 1 mL of the final formulation, you will need:
 - Ethanol: 50 μ L (5%)
 - TPGS: 50 μ L (5%)
 - PEG300: 900 μ L (90%)
- Weigh Compound: Accurately weigh 10 mg of **BMS-986034** powder and place it in a sterile conical tube.
- Initial Dissolution: Add the 50 μ L of ethanol to the tube containing the **BMS-986034** powder. Vortex vigorously for 2-3 minutes until the powder is completely dissolved.
- Add Surfactant: Add the 50 μ L of TPGS to the solution. Vortex thoroughly until the mixture is homogeneous.
- Add Final Vehicle Component: Add the 900 μ L of PEG300 to the tube. Vortex again for several minutes to ensure a clear, uniform solution.
- Storage and Use: Prepare this formulation fresh on the day of dosing. If preparing a larger batch for dosing a cohort, keep the solution on a stir plate at a low speed to maintain homogeneity.

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering the **BMS-986034** formulation to mice. All procedures must be approved by and performed in accordance with the institution's

Animal Care and Use Committee (IACUC) guidelines.

Materials:

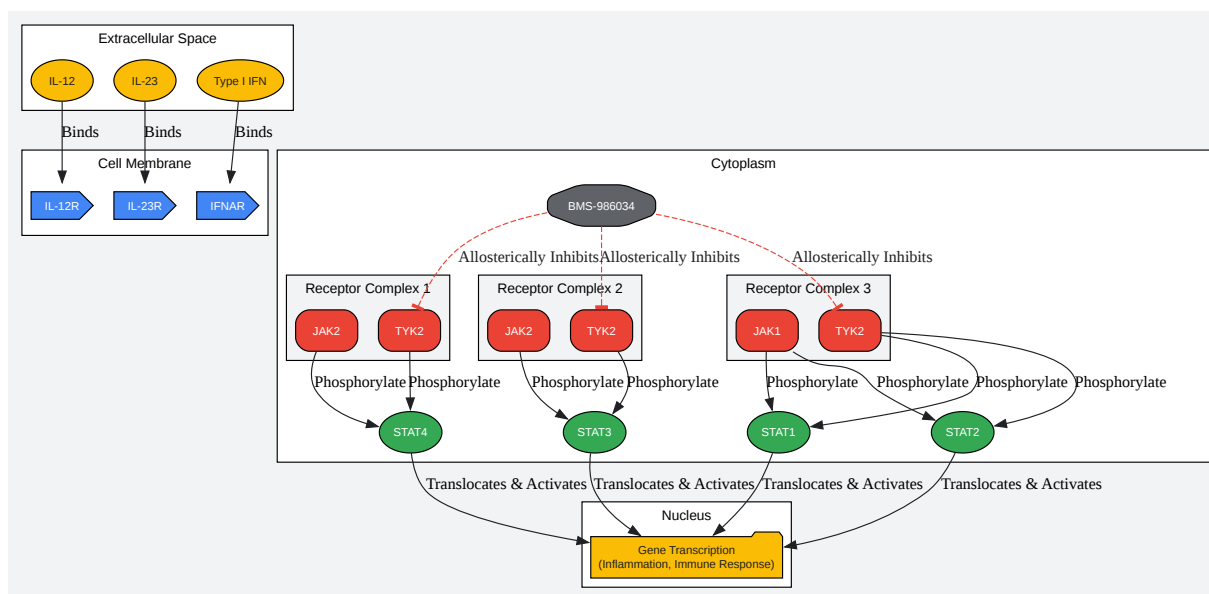
- Prepared **BMS-986034** formulation
- Animal scale
- 1 mL syringes
- Appropriately sized, ball-tipped oral gavage needles (typically 20-22 gauge for adult mice)

Procedure:

- **Dose Calculation:** Weigh each mouse immediately before dosing. Calculate the required dose volume based on the mouse's body weight and the desired mg/kg dose. The maximum recommended gavage volume for mice is 10 mL/kg.
- **Animal Restraint:** Firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the smooth passage of the gavage needle.
- **Needle Insertion:** Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should slide smoothly down the esophagus. Never apply force. If resistance is met, withdraw the needle and reposition.
- **Dose Administration:** Once the needle is properly positioned in the stomach (a pre-measured length can be marked on the needle), administer the dose with a slow and steady depression of the syringe plunger.
- **Post-Administration Monitoring:** Gently remove the needle and return the mouse to its cage. Monitor the animal for 5-10 minutes for any immediate signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.

Visualizations

TYK2 Signaling Pathway



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Caption: TYK2 signaling pathway and the inhibitory action of **BMS-986034**.

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